potassium;2-(benzimidazol-1-yl)acetate
Description
Potassium 2-(benzimidazol-1-yl)acetate (CAS: 75906-36-4) is a potassium salt derivative of 2-(benzimidazol-1-yl)acetic acid. This compound features a benzimidazole core linked to an acetate group at the 1-position, with the carboxylic acid deprotonated to form a potassium salt. Benzimidazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets such as enzymes and receptors . The potassium salt form enhances solubility in polar solvents, making it advantageous for formulation in pharmaceutical and industrial contexts .
Properties
IUPAC Name |
potassium;2-(benzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.K/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAELREWAAVBWPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium;2-(benzimidazol-1-yl)acetate involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced chemical techniques to ensure high purity and yield. These methods may include the use of specialized equipment and reagents to facilitate the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: potassium;2-(benzimidazol-1-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
potassium;2-(benzimidazol-1-yl)acetate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the interactions between small molecules and biological macromolecules. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of potassium;2-(benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium 2-(2-Butyl-1H-1,3-benzodiazol-1-yl)acetate
- Structure : Differs by a butyl substituent at the 2-position of the benzimidazole ring (CAS: 1007192-04-2; C₁₃H₁₅KN₂O₂) .
- Applications: Used in agrochemical research for herbicide formulations, leveraging its enhanced stability in non-polar environments .
Ethyl 2-(2-Methyl-1H-benzimidazol-1-yl)acetate
- Structure : Methyl group at the 2-position of benzimidazole and an ethyl ester instead of a potassium carboxylate (CAS: 14741-71-0) .
- Synthesis : Prepared via alkylation of 2-methylbenzimidazole with ethyl bromoacetate in the presence of K₂CO₃ .
- Crystallography : X-ray studies reveal planar benzimidazole and imidazole rings (dihedral angle: 0.88°), stabilized by C–H···N hydrogen bonds and π-stacking interactions (centroid distance: 3.713 Å) .
- Applications : Intermediate in drug synthesis, particularly for TRPV1 antagonists .
2-(Benzimidazol-1-yl)-N-(4-Phenylthiazol-2-yl)acetamide
- Structure : Acetamide derivative with a 4-phenylthiazole substituent.
- Synthesis : Derived from potassium 2-(benzimidazol-1-yl)acetate via coupling with 4-phenylthiazol-2-amine using carbodiimide reagents .
- Pharmacology : Exhibits potent TRPV1 antagonism (IC₅₀ = 12 nM), making it a candidate for pain management .
Benazolin-Potassium
- Structure: Potassium salt of a benzothiazole-acetate hybrid (CAS: 3813-57-4; C₉H₅ClKNO₃S).
- Agrochemical Use : Herbicide targeting broadleaf weeds, with higher soil mobility due to the potassium ion .
Key Comparative Data
Research Findings and Trends
- Synthetic Routes : Potassium 2-(benzimidazol-1-yl)acetate is often synthesized via hydrolysis of ethyl esters (e.g., using LiOH/THF-H₂O) or direct alkylation of benzimidazole with bromoacetate salts .
- Structure-Activity Relationships :
- Stability : Potassium salts exhibit superior thermal stability compared to free acids, with decomposition temperatures >200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
